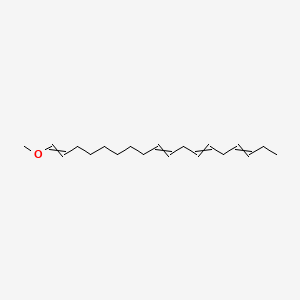
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce a fully saturated hydrocarbon.
Scientific Research Applications
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene has several scientific research applications:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which (1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1E,9E,12E,15E)-1-Hydroxy-1,9,12,15-octadecatetraene
- (1E,9E,12E,15E)-1-Amino-1,9,12,15-octadecatetraene
Uniqueness
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have different functional groups, such as hydroxyl or amino groups.
Properties
CAS No. |
56847-00-8 |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
1-methoxyoctadeca-1,9,12,15-tetraene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h4-5,7-8,10-11,18-19H,3,6,9,12-17H2,1-2H3 |
InChI Key |
LMYVIYZAMZTEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCC=COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















